molecular formula C12H11NO3 B1669008 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one CAS No. 370586-05-3

9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

Cat. No. B1669008
M. Wt: 217.22 g/mol
InChI Key: VDZXTSOINJESSP-UHFFFAOYSA-N
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Description

9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is a compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3/c14-7-3-4-10-9 (6-7)8-2-1-5-13-11 (8)12 (15)16-10/h3-4,6,13-14H,1-2,5H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZXTSOINJESSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355368
Record name 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

CAS RN

370586-05-3
Record name 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 2
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 3
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 4
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 5
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Reactant of Route 6
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one

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